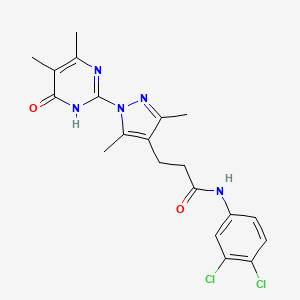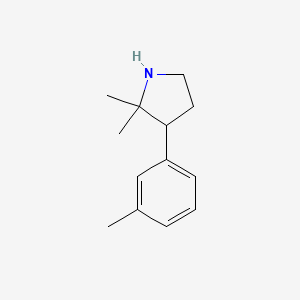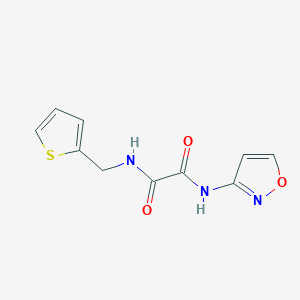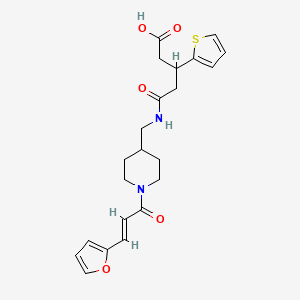![molecular formula C20H19N3O3 B2420399 2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE CAS No. 931704-10-8](/img/structure/B2420399.png)
2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of furan, oxazole, and piperidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxymethyl group: This step might involve nucleophilic substitution reactions.
Synthesis of the oxazole ring: This can be done through cyclization reactions involving amides and aldehydes.
Attachment of the piperidine ring: This might involve nucleophilic substitution or addition reactions.
Formation of the carbonitrile group: This can be introduced through reactions involving cyanide sources.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the oxazole or carbonitrile groups.
Substitution: Various substitution reactions can occur, especially involving the phenoxymethyl and piperidine groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(Phenoxymethyl)furan-2-yl)-5-(morpholin-1-yl)oxazole-4-carbonitrile
- 2-(5-(Phenoxymethyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile
Uniqueness
The uniqueness of 2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[5-(phenoxymethyl)furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-13-17-20(23-11-5-2-6-12-23)26-19(22-17)18-10-9-16(25-18)14-24-15-7-3-1-4-8-15/h1,3-4,7-10H,2,5-6,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTIUMIDGXSDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2420317.png)
![2-Chloro-1-[(3S,5R)-3-methyl-5-phenylmorpholin-4-yl]propan-1-one](/img/structure/B2420318.png)

![N-[(2-methoxyadamantan-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2420322.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2420325.png)

![1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2420331.png)

![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2420334.png)
![2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2420335.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)

